molecular formula C19H16N2O3 B2562503 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 349610-85-1

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2562503
CAS No.: 349610-85-1
M. Wt: 320.348
InChI Key: GPIZZBRUYPUZHX-UHFFFAOYSA-N
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Description

This compound features an isoindoline-1,3-dione core linked via a 2-oxoethyl group to a 3,4-dihydroisoquinoline moiety. Its structure enables interactions with biological targets such as serotonin receptors (5-HTR subtypes) and sigma-2 receptors (σ2R/TMEM97), as evidenced by its analogs in pharmacological studies . The 2-oxoethyl spacer and dihydroisoquinoline substituent are critical for modulating receptor affinity and selectivity.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-18(23)15-7-3-4-8-16(15)19(21)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIZZBRUYPUZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The dihydroisoquinoline moiety is then introduced via a Mannich reaction, where a secondary amine, formaldehyde, and a ketone or aldehyde are reacted to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols, potentially altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.

Scientific Research Applications

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Alkyl Chain-Length Variants

Compounds with varying alkyl chain lengths between the isoindoline-1,3-dione and dihydroisoquinoline groups demonstrate the impact of linker length on physicochemical and biological properties:

Compound Name Linker Length Yield (%) Melting Point (°C) Key Biological Activity
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione Ethyl (C2) N/A* N/A Potential σ2R/TMEM97 ligand
2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)isoindoline-1,3-dione (Compound 1) Butyl (C4) N/A N/A 5-HT7R affinity (Ki ~ 50 nM)
2-(7-(3,4-Dihydroisoquinolin-2(1H)-yl)heptyl)isoindoline-1,3-dione (12) Heptyl (C7) 93 167 (HCl salt) Not reported
2-(8-(3,4-Dihydroisoquinolin-2(1H)-yl)octyl)isoindoline-1,3-dione (13) Octyl (C8) 96 200 (HCl salt) Not reported

Key Observations :

  • Longer alkyl chains (C7–C10) improve synthetic yields (93–96%) due to reduced steric hindrance during nucleophilic substitution .
  • Shorter linkers (C2–C4) may enhance receptor binding by minimizing conformational flexibility, as seen in 5-HT7R affinity for the butyl variant .

Heterocyclic Substitutions

Modifications to the dihydroisoquinoline or isoindoline moieties alter bioactivity:

Compound Name Structural Variation Biological Activity
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]isoindole-1,3-dione (BB12-4413) Dihydroquinoline instead of dihydroisoquinoline Unreported, but structural similarity suggests σ2R/TMEM97 interaction
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione Indole-2,3-dione core Catalogued, activity not specified
NO1 (σ2R/TMEM97 ligand) Methoxy groups on dihydroisoquinoline + extended PEG linker High σ2R affinity (Ki = 10.2 nM), fluorescent properties

Key Observations :

  • Substituting dihydroisoquinoline with dihydroquinoline (BB12-4413) may alter receptor selectivity due to steric and electronic differences .
  • Methoxy groups (NO1) enhance σ2R binding and enable fluorescence-based applications .

Biological Activity

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione , often referred to as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies.

  • Molecular Formula : C17H18N2O
  • Molecular Weight : 266.34 g/mol
  • CAS Number : CB41670088

Isoindoline derivatives have been studied for various biological activities, including:

  • Analgesic effects : Some derivatives exhibit analgesic properties that surpass traditional analgesics like metamizole sodium.
  • Neuroprotective effects : Certain compounds have shown promise in protecting neuronal cells against oxidative stress.

Analgesic Activity

A study evaluated the analgesic activity of isoindoline derivatives, including this compound. The results indicated significant analgesic properties with an effectiveness greater than that of established analgesics. The compound's mechanism is believed to involve inhibition of pain pathways through modulation of neurotransmitter levels.

CompoundAnalgesic Activity (compared to metamizole sodium)
This compound1.6 times more effective

Acetylcholinesterase Inhibition

Research has demonstrated that some isoindoline derivatives function as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

CompoundIC50 Value (μM)Activity
7a2.1High
7f7.4Moderate

Study on Neuroprotective Effects

One study focused on the neuroprotective effects of isoindoline derivatives against H₂O₂-induced cell death in PC12 neuronal cells. The findings indicated that certain compounds could significantly reduce cell death and oxidative stress markers.

Toxicity Assessment

Acute toxicity tests conducted on laboratory mice showed that the compound exhibits low toxicity levels, making it a safer alternative for further pharmacological development.

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